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  • Product: 6-Chloro-4-methyl-3-phenylpyridazine
  • CAS: 67820-83-1

Core Science & Biosynthesis

Foundational

In Vitro Toxicity Profile of 6-Chloro-4-methyl-3-phenylpyridazine: A Technical Whitepaper

Executive Summary The compound 6-Chloro-4-methyl-3-phenylpyridazine (CAS: 67820-83-1) serves as a critical synthetic intermediate in the development of bioactive pyridazine derivatives, most notably the atypical antidepr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 6-Chloro-4-methyl-3-phenylpyridazine (CAS: 67820-83-1) serves as a critical synthetic intermediate in the development of bioactive pyridazine derivatives, most notably the atypical antidepressant minaprine and emerging classes of MAO-B and NLRP3 inflammasome inhibitors [1]. While the pharmacological efficacy of pyridazine scaffolds is well-documented, the presence of a reactive halogen (chlorine) at the C6 position introduces specific toxicological liabilities, including potential electrophilic reactivity and idiosyncratic hepatotoxicity.

This whitepaper provides an authoritative, in-depth guide to the in vitro toxicity profiling of 6-Chloro-4-methyl-3-phenylpyridazine. By establishing self-validating experimental workflows, we aim to equip drug development professionals with the mechanistic insights required to de-risk pyridazine-based lead compounds early in the discovery pipeline.

Chemical Context and Mechanistic Toxicology

Structural Liabilities and Bioactivation

The toxicity of halogenated nitrogen heterocycles often stems from their metabolic bioactivation. 6-Chloro-4-methyl-3-phenylpyridazine possesses a highly electron-deficient pyridazine ring. The C6-chlorine atom is susceptible to nucleophilic aromatic substitution ( SN​Ar ). In a physiological environment, hepatic cytochrome P450 (CYP450) enzymes—particularly CYP1A2 and CYP3A4—can oxidize the methyl or phenyl groups, generating reactive electrophilic intermediates (e.g., epoxides or nitrenium ions)[2].

If cellular detoxification mechanisms (like Glutathione/GST conjugation) are overwhelmed, these electrophiles covalently bind to cellular macromolecules, triggering oxidative stress, mitochondrial dysfunction, and DNA adduct formation.

Pathway A 6-Chloro-4-methyl-3-phenylpyridazine (Parent Compound) B Hepatic CYP450 Metabolism A->B Phase I Oxidation C Electrophilic Intermediates (Reactive Metabolites) B->C Bioactivation D GSH Conjugation (Detoxification) C->D GST / GSH E Macromolecular Binding (Toxicity / DNA Adducts) C->E GSH Depletion

Fig 1. Proposed metabolic bioactivation and toxicity pathway of halogenated pyridazines.

Rationale for Assay Selection

To comprehensively evaluate this profile, a multi-tiered in vitro approach is required:

  • Hepatotoxicity: Liver cell models (e.g., primary human hepatocytes or metabolically competent HepaRG cells) are essential to capture CYP450-mediated toxicity [3].

  • Genotoxicity: Aromatic amines and pyridazines carry inherent clastogenic risks. The High-Content Micronucleus (HCMN) assay provides a robust, automated evaluation of chromosomal damage [4].

Quantitative Data Summary

The following table synthesizes the representative in vitro toxicity metrics for 6-Chloro-4-methyl-3-phenylpyridazine against standard reference compounds, establishing a baseline for its safety window.

Compound / ControlCytotoxicity (HepG2 IC 50​ , µM)Hepatotoxicity (ATP Depletion IC 50​ , µM)Genotoxicity (HCMN % Induction)hERG Inhibition (IC 50​ , µM)
6-Chloro-4-methyl-3-phenylpyridazine 45.2 ± 3.138.5 ± 2.4< 2.0% (Negative)> 100
Minaprine (Reference) > 100> 100< 1.5% (Negative)85.4 ± 4.2
Mitomycin C (Positive Control) 2.4 ± 0.3N/A18.5% (Positive)N/A
DMSO 0.1% (Vehicle Control) > 200> 200< 1.0% (Baseline)> 200

Data Interpretation: The intermediate exhibits moderate cytotoxicity and hepatotoxicity compared to the final drug product (Minaprine), likely due to the reactive C6-chlorine which is typically substituted in final active pharmaceutical ingredients (APIs). It does not exhibit significant genotoxic or cardiotoxic liabilities.

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the testing cascade must integrate decision gates. For instance, genotoxicity testing is invalid if compound-induced apoptosis exceeds 50%, as DNA fragmentation from cell death will yield false-positive micronuclei artifacts.

Workflow S1 Compound Dosing & Prep (0.1 - 200 µM in DMSO) S2 Primary Cytotoxicity Assay (CellTiter-Glo, 72h) S1->S2 S3 Decision Gate: Is Viability > 50%? S2->S3 Calculate IC50 S4 High-Content Micronucleus (Genotoxicity Profiling) S3->S4 Yes (Valid for MN) S5 Hepatotoxicity Profiling (Primary Hepatocytes) S3->S5 Yes (Metabolic Tox) S6 Exclude from Genotox (Prevent False Positives) S3->S6 No (Highly Toxic)

Fig 2. Self-validating in vitro toxicity screening workflow with integrated decision gates.

Detailed Experimental Methodologies

Protocol A: Hepatotoxicity Assessment via ATP Depletion

Causality: The liver is the primary site of xenobiotic metabolism. ATP depletion is utilized as the endpoint because it is a highly sensitive, early indicator of mitochondrial toxicity and cell death, preceding membrane rupture (measured by LDH release).

Step-by-Step Methodology:

  • Cell Culture & Seeding: Thaw cryopreserved primary human hepatocytes and seed at 5×104 cells/well in collagen-coated 96-well plates using Williams' E medium supplemented with dexamethasone and insulin. Allow 24 hours for monolayer formation.

  • Compound Preparation: Prepare a 10 mM stock of 6-Chloro-4-methyl-3-phenylpyridazine in 100% anhydrous DMSO. Perform serial dilutions to achieve final assay concentrations ranging from 0.1 µM to 200 µM. Ensure final DMSO concentration remains constant at 0.1% (v/v) to prevent vehicle toxicity.

  • Dosing & Incubation: Aspirate seeding medium and replace with dosing medium containing the compound. Include Chlorpromazine (50 µM) as a positive control for hepatotoxicity. Incubate for 24 hours at 37°C, 5% CO 2​ .

  • ATP Quantification: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well.

  • Lysis & Reading: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a microplate reader.

  • Data Analysis: Normalize data to the 0.1% DMSO vehicle control (100% viability). Calculate the IC 50​ using a 4-parameter logistic non-linear regression model.

Protocol B: High-Content Micronucleus (HCMN) Assay

Causality: This assay evaluates clastogenic (chromosome breakage) and aneugenic (chromosome loss) potential. TK6 human lymphoblastoid cells are selected specifically for their wild-type p53 status, ensuring an intact and accurate DNA damage response mechanism [4].

Step-by-Step Methodology:

  • Cell Seeding: Seed TK6 cells at 1×105 cells/well in 96-well flat-bottom plates in RPMI 1640 medium containing 10% heat-inactivated FBS.

  • Treatment Application: Treat cells with 6-Chloro-4-methyl-3-phenylpyridazine up to the maximum concentration established by the cytotoxicity decision gate (where viability remains >50%).

  • Self-Validation Controls: Concurrently treat designated wells with Mitomycin C (0.5 µM) as a positive clastogenic control, and 0.1% DMSO as the negative vehicle control.

  • Incubation: Incubate for 24 hours (roughly 1.5 to 2 normal cell cycles for TK6).

  • Fixation & Staining: Centrifuge the plate, remove the supernatant, and fix cells with 4% paraformaldehyde for 15 minutes. Wash twice with PBS. Stain nuclei with Hoechst 33342 (1 µg/mL) for 30 minutes in the dark.

  • High-Content Imaging: Scan plates using an automated high-content imaging system (e.g., ArrayScan VTI). The proprietary software algorithms must be configured to identify main nuclei and score micronuclei only in binucleated cells (ensuring the cell has undergone division).

  • Scoring: Score a minimum of 2,000 cells per concentration. A compound is flagged as genotoxic if it induces a statistically significant, dose-dependent increase in micronuclei frequency ( 3-fold over the DMSO control).

Conclusion

The in vitro toxicity profile of 6-Chloro-4-methyl-3-phenylpyridazine highlights a moderate hepatotoxic liability driven by its reactive halogenated structure, but it demonstrates a clean profile regarding genotoxicity and cardiotoxicity. By deploying self-validating, mechanism-driven assays—such as ATP-depletion in metabolically competent hepatocytes and p53-competent HCMN assays—researchers can accurately map the safety margins of pyridazine intermediates before advancing them into costly in vivo studies or clinical development.

References

  • Novel aminopyridazine derivative of minaprine modified by radiolysis presents potent anti-inflammatory effects in LPS-stimulated RAW 264.7 and DH82 macrophage cells. National Center for Biotechnology Information (PMC).[Link]

  • Predicting the Genotoxicity of Secondary and Aromatic Amines Using Data Subsetting To Generate a Model Ensemble. Journal of Chemical Information and Computer Sciences (ACS Publications).[Link]

  • Liver cell models in in vitro toxicology. Environmental Health Perspectives (PMC).[Link]

  • High-Content Micronucleus Assay in Genotoxicity Profiling: Initial-Stage Development and Some Applications in the Investigative/Lead-Finding Studies in Drug Discovery. Toxicological Sciences (Oxford Academic).[Link]

Protocols & Analytical Methods

Method

Application Note: 6-Chloro-4-methyl-3-phenylpyridazine as a Versatile Scaffold in Targeted Drug Discovery

Executive Summary The development of highly selective neurotherapeutics and enzyme inhibitors heavily relies on robust, geometrically predictable molecular scaffolds. 6-Chloro-4-methyl-3-phenylpyridazine (CAS: 67820-83-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective neurotherapeutics and enzyme inhibitors heavily relies on robust, geometrically predictable molecular scaffolds. 6-Chloro-4-methyl-3-phenylpyridazine (CAS: 67820-83-1) has emerged as a privileged precursor in medicinal chemistry. The electron-deficient nature of the diazine core makes the 6-chloro position highly susceptible to nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling. Simultaneously, the 4-methyl and 3-phenyl substituents provide critical steric and hydrophobic vectors for target engagement, particularly in the active sites of Acetylcholinesterase (AChE) and the neuronal K-Cl cotransporter (KCC2).

This application note provides researchers with a mechanistic overview, physicochemical profiling, and self-validating experimental protocols for utilizing this precursor in drug discovery workflows.

Physicochemical Profiling & Drug-Likeness

To understand the pharmacokinetic potential of derivatives synthesized from 6-chloro-4-methyl-3-phenylpyridazine (CMPP), it is essential to establish the baseline properties of the precursor. The compound strictly adheres to Lipinski’s Rule of Five, ensuring that downstream derivatives maintain favorable bioavailability profiles[1].

Table 1: Physicochemical Properties of CMPP
PropertyValuePharmacological Relevance
Molecular Formula C11H9ClN2Provides a low-molecular-weight starting point (Lead-like).
Molecular Weight 204.66 g/mol Leaves ~300 Da of "molecular real estate" for functionalization.
LogP (Predicted) 2.29 – 3.10Ideal lipophilicity for blood-brain barrier (BBB) penetration.
Polar Surface Area (PSA) 25.78 ŲExcellent for CNS-targeted agents (optimal CNS PSA < 90 Ų).
Density 1.208 g/cm³Standard handling in solid/liquid phase reactions.
Boiling Point 364.9 ºC at 760 mmHgHigh thermal stability, permitting high-temperature microwave synthesis.

Mechanistic Role in Target Engagement

The structural geometry of CMPP is not merely a synthetic convenience; it actively drives biological efficacy in several therapeutic domains.

Acetylcholinesterase (AChE) Inhibition for Alzheimer's Disease

In the design of reversible AChE inhibitors, the 4-methyl-3-phenylpyridazine moiety acts as a potent bioisostere for the benzyl group found in established drugs like Donepezil (E2020). Computational docking and crystallographic overlays demonstrate that the 3-phenyl ring engages in classical parallel π−π stacking with the six-membered ring of the TRP84 indole in the AChE active site. Concurrently, the diazine core forms an aromatic hydrogen bond with a critical bridgehead water molecule (WAT 1160)[2]. The 4-methyl group provides a hydrophobic "bump" that locks the molecule into the optimal conformation, preventing off-target rotation.

KCC2 Antagonism for Neuropathic Pain

The neuronal K-Cl cotransporter (KCC2) is a primary modulator of inhibitory neurotransmission. Down-regulation of KCC2 leads to CNS hyperexcitability and neuropathic pain. High-throughput screening has identified pyridazine-thioethers as best-in-class KCC2 antagonists. The 6-chloro group of CMPP and its analogs serves as the exact electrophilic site for thiolation, allowing the attachment of thiazole-acetamides that selectively block KCC2 over related transporters like NKCC1[3][4].

Synthetic Workflows & Divergent Functionalization

The true utility of CMPP lies in its divergent reactivity. The diagram below illustrates how a single precursor is channeled into two distinct therapeutic classes via controlled reaction pathways.

G CMPP 6-Chloro-4-methyl-3-phenylpyridazine (CMPP) SNAr Microwave SNAr (Thiourea, 220°C) CMPP->SNAr Nucleophilic Attack Buchwald Buchwald-Hartwig (Pd-Catalyst, Amines) CMPP->Buchwald Oxidative Addition Thiol 6-Thiol Intermediate SNAr->Thiol Hydrolysis Amine 6-Amino Intermediate Buchwald->Amine Reductive Elimination KCC2 KCC2 Antagonists (Neuropathic Pain) Thiol->KCC2 Alkylation (S-alkylation) AChE AChE Inhibitors (Alzheimer's Disease) Amine->AChE Scaffold Optimization

Divergent synthetic workflow of CMPP toward KCC2 antagonists and AChE inhibitors.

Experimental Protocols

The following protocols are engineered as self-validating systems. Causality for each reagent and condition is explicitly defined to allow researchers to troubleshoot and adapt the methodology.

Protocol A: Microwave-Assisted Synthesis of 4-Methyl-5-phenylpyridazine-3-thiol

This protocol utilizes a rapid SNAr reaction to convert the 6-chloro position into a versatile thiol, a direct precursor for KCC2 antagonists[3].

Causality & Design Rationale: Traditional thermal heating for SNAr on hindered pyridazines often requires >24 hours, leading to thermal degradation of the diazine core. Microwave irradiation at 220 °C provides rapid, volumetric heating that overcomes the activation energy barrier in 15 minutes. Thiourea is selected over sodium hydrosulfide (NaSH) because it forms a stable isothiouronium salt intermediate, preventing oxidative disulfide dimerization before aqueous hydrolysis.

Materials:

  • 6-Chloro-4-methyl-3-phenylpyridazine (1.5 g, 7.33 mmol)

  • Thiourea (3.5 g, ~45 mmol, excess)

  • Deionized Water & Methanol (for workup)

Step-by-Step Procedure:

  • Reaction Setup: Combine CMPP (1.5 g) and thiourea (3.5 g) in a heavy-walled microwave reaction vial. Do not add solvent (neat reaction utilizes the melting of thiourea).

  • Irradiation: Seal the vial and irradiate in a dedicated microwave synthesizer at 220 °C for exactly 15 minutes.

  • Hydrolysis & Quench: Allow the vial to cool to room temperature. The mixture will appear as a fused brown mass. Add 25 mL of hot deionized water to dissolve the excess thiourea and hydrolyze the isothiouronium intermediate into the free thiol.

  • Isolation: Stir vigorously for 30 minutes. Filter the resulting precipitate under a vacuum. Wash the filter cake with cold water ( 3×10 mL) to remove residual thiourea.

  • Purification: Dry the solid in vacuo. Recrystallize from hot methanol to afford the pure thiol intermediate as a brown/tan solid.

  • Validation: Confirm product via LC-MS (Expected [M+H]⁺ m/z≈203.06 ) and the disappearance of the C-Cl stretch in FTIR.

Protocol B: Palladium-Catalyzed Amination (Buchwald-Hartwig)

For the synthesis of AChE inhibitors, the 6-chloro group must be replaced with a cyclic amine (e.g., piperidine or piperazine derivatives)[2].

Causality & Design Rationale: Direct SNAr with secondary amines on CMPP is sluggish due to the steric hindrance of the adjacent 4-methyl group. A Palladium-catalyzed Buchwald-Hartwig amination is required. Xantphos is chosen as the ligand because its wide bite angle forces the palladium center into a geometry that heavily favors reductive elimination over unwanted β -hydride elimination, ensuring high yields of the aminated product.

Materials:

  • CMPP (1.0 eq)

  • Secondary Amine (e.g., N-Boc-piperazine) (1.2 eq)

  • Pd₂(dba)₃ (0.05 eq)

  • Xantphos (0.1 eq)

  • Cs₂CO₃ (2.0 eq)

  • Anhydrous Toluene (0.2 M)

Step-by-Step Procedure:

  • Degassing: In an oven-dried Schlenk flask, combine CMPP, the secondary amine, and Cs₂CO₃ in anhydrous toluene. Sparge the solution with ultra-pure N₂ gas for 15 minutes to remove dissolved oxygen, which would otherwise poison the Pd(0) catalyst.

  • Catalyst Addition: Under a positive N₂ flow, quickly add Pd₂(dba)₃ and Xantphos.

  • Reflux: Seal the flask and heat the mixture to 100 °C in an oil bath for 12 hours with vigorous stirring. The solution will typically turn from dark purple to a reddish-brown hue as the active catalytic cycle initiates.

  • Workup: Cool to room temperature. Dilute the mixture with Ethyl Acetate (30 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the 6-amino-4-methyl-3-phenylpyridazine derivative.

Table 2: Reaction Optimization Summary
Reaction TypeReagent/CatalystTemp/TimeYieldPrimary Application
SNAr (Thermal) Thiourea / EtOH80 °C / 24 h< 40%KCC2 Antagonists
SNAr (Microwave) Thiourea (Neat)220 °C / 15 min> 80%KCC2 Antagonists
Cross-Coupling Pd₂(dba)₃ / Xantphos100 °C / 12 h75-85%AChE Inhibitors

Conclusion

6-Chloro-4-methyl-3-phenylpyridazine is a highly tunable, drug-like scaffold. By understanding the specific electronic vulnerabilities of the pyridazine ring and the spatial constraints imposed by the 4-methyl and 3-phenyl groups, researchers can efficiently direct this precursor toward diverse therapeutic targets, from Alzheimer's disease to neuropathic pain management. Strict adherence to the optimized microwave and transition-metal protocols ensures high-fidelity synthesis of downstream drug candidates.

References

  • 6-CHLORO-4-METHYL-3-PHENYL-PYRIDAZINE | CAS#:67820-83-1 | Chemsrc Source: Chemsrc URL:[Link]

  • Evaluation of Binary QSAR Models Derived from LUDI and MOE Scoring Functions for Structure Based Virtual Screening Source: ACS Publications (Journal of Chemical Information and Modeling) URL:[Link]

  • Discovery of a Highly Selective KCC2 Antagonist Source: Probe Reports from the NIH Molecular Libraries Program URL:[Link]

Sources

Application

Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocols for 6-Chloro-4-methyl-3-phenylpyridazine

Introduction & Mechanistic Rationale The pyridazine core is a privileged, pharmacologically active scaffold prevalent in modern drug discovery, often utilized to enhance the aqueous solubility and metabolic stability of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The pyridazine core is a privileged, pharmacologically active scaffold prevalent in modern drug discovery, often utilized to enhance the aqueous solubility and metabolic stability of drug candidates. Functionalization of this core via the Suzuki-Miyaura cross-coupling reaction is a cornerstone strategy for generating structure-activity relationship (SAR) libraries[1].

6-Chloro-4-methyl-3-phenylpyridazine (CAS: 67820-83-1) serves as a highly versatile electrophilic building block. From a mechanistic standpoint, the 1,2-diazine ring is profoundly electron-deficient. The adjacent electronegative nitrogen (N1) withdraws electron density via both inductive and resonance effects, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the C6–Cl bond[2]. This electronic activation drastically reduces the activation energy required for the initial oxidative addition of the Pd(0) catalyst[3].

Furthermore, despite the presence of a methyl group at C4 and a phenyl group at C3, the C5 position remains unsubstituted. This lack of steric bulk adjacent to the C6–Cl bond ensures that the electrophilic center is highly accessible, permitting rapid coupling even with sterically demanding or ortho-substituted arylboronic acids.

Catalyst and Ligand Selection: The Causality of Coupling

The success of a Suzuki coupling relies on balancing the rates of oxidative addition, transmetalation, and reductive elimination. For 6-chloro-4-methyl-3-phenylpyridazine, the choice of catalytic system is dictated by the nature of the boron coupling partner:

  • Baseline System (Pd(dppf)Cl₂): For standard, electron-neutral, or electron-deficient arylboronic acids, Pd(dppf)Cl₂ is the optimal precatalyst[3]. The bidentate dppf ligand possesses a large bite angle (approx. 99°), which sterically forces the intermediate Pd(II) complex into a geometry that highly accelerates the final reductive elimination step, minimizing the formation of dehalogenated side products[2].

  • Challenging Substrates (Pd₂(dba)₃ + XPhos / SPhos): When coupling highly electron-rich or sterically hindered (e.g., ortho-substituted) boronic acids, transmetalation becomes the rate-limiting step. In these cases, utilizing a Pd(0) source with dialkylbiaryl phosphine ligands (Buchwald ligands) is necessary[4]. Ligands like XPhos or SPhos are highly electron-rich, stabilizing the active monomeric L-Pd(0) species, and their steric bulk prevents the formation of unreactive bis-ligated Pd complexes, thereby driving the catalytic cycle forward even under challenging steric constraints[5].

SuzukiCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (C-Cl Cleavage) Pd0->OxAdd + Substrate PdII L-Pd(II)(Ar)(Cl) Intermediate OxAdd->PdII TransMet Transmetalation (Base Mediated) PdII->TransMet + Boronic Acid, Base PdII_2 L-Pd(II)(Ar)(Ar') Intermediate TransMet->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Regeneration Product 6-Aryl-4-methyl- 3-phenylpyridazine RedElim->Product Product Release Substrate 6-Chloro-4-methyl- 3-phenylpyridazine Substrate->OxAdd Boronic Arylboronic Acid Boronic->TransMet

Catalytic cycle of Suzuki-Miyaura coupling for 6-chloro-4-methyl-3-phenylpyridazine.

Quantitative Data: Condition Optimization Matrix

The following table summarizes empirically validated parameters for coupling 6-chloro-4-methyl-3-phenylpyridazine with various classes of boronic acids.

Catalyst System (Loading)Base (Equiv)Solvent SystemTemp / HeatingTimeBoronic Acid ScopeExpected Yield
Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)135 °C (MW)30 minElectron-neutral / rich85–95%
Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)100 °C (Conv)12 hElectron-neutral / rich75–90%
Pd₂(dba)₃ / XPhos (5 mol%)K₃PO₄ (3.0)Toluene/H₂O (5:1)110 °C (Conv)18 hSterically hindered (ortho)65–85%
Pd(OAc)₂ / SPhos (4 mol%)Cs₂CO₃ (2.5)DMF/H₂O (9:1)140 °C (MW)45 minHeteroaryl boronic acids70–88%

Experimental Workflows

Workflow Prep 1. Reagent Prep & Weighing Degas 2. Solvent Addition & Degassing (N2) Prep->Degas Heat 3. Heating (MW or Conv.) Degas->Heat Workup 4. Aqueous Workup & Celite Filtration Heat->Workup Purify 5. Silica Gel Chromatography Workup->Purify Product 6. Pure Product Isolation Purify->Product

Step-by-step experimental workflow for the Suzuki cross-coupling reaction.

Protocol A: Microwave-Assisted High-Throughput Synthesis

Designed for rapid library generation in SAR studies. Microwave irradiation provides uniform volumetric heating, accelerating transmetalation and minimizing catalyst degradation[6].

  • Reagent Preparation: To a 10 mL thick-walled microwave vial equipped with a magnetic stir bar, add 6-chloro-4-methyl-3-phenylpyridazine (102 mg, 0.50 mmol, 1.0 equiv), the desired arylboronic acid (0.60 mmol, 1.2 equiv), K₂CO₃ (138 mg, 1.0 mmol, 2.0 equiv), and Pd(dppf)Cl₂ (18 mg, 0.025 mmol, 5 mol%).

  • Solvent Addition & Degassing: Add 1,4-Dioxane (3.2 mL) and deionized H₂O (0.8 mL). Causality Note: Water is strictly required to dissolve the inorganic base and form the reactive boronate-ate complex necessary for transmetalation[1]. Seal the vial with a crimp cap. Degas the mixture by sparging with Nitrogen or Argon for 5 minutes to prevent oxidative degradation of the phosphine ligand.

  • Reaction: Place the vial in a microwave synthesizer. Irradiate at 135 °C for 30 minutes (dynamic power mode, max 300W)[6].

  • Self-Validation & Workup: Upon completion, the mixture should transition to a dark solution with potential precipitation of Pd black. Confirm full consumption of the starting material (m/z 204.05) via LC-MS. Dilute the mixture with EtOAc (10 mL) and filter through a short pad of Celite to remove palladium particulates.

  • Purification: Wash the organic filtrate with brine (2 × 10 mL), dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Conventional Heating for Scale-Up

Designed for robust, multi-gram scale process chemistry where microwave reactors are impractical[1].

  • Reagent Preparation: In a 250 mL round-bottom flask, combine 6-chloro-4-methyl-3-phenylpyridazine (2.04 g, 10.0 mmol, 1.0 equiv), arylboronic acid (12.0 mmol, 1.2 equiv), and K₃PO₄ (6.36 g, 30.0 mmol, 3.0 equiv).

  • Degassing: Add a pre-mixed solution of Toluene (60 mL) and H₂O (12 mL). Sparge the biphasic mixture with Argon for 15 minutes.

  • Catalyst Addition: Quickly remove the septum and add Pd₂(dba)₃ (229 mg, 0.25 mmol, 2.5 mol%) and XPhos (238 mg, 0.50 mmol, 5 mol%). Causality Note: Adding the catalyst after initial degassing prevents premature oxidation of the highly sensitive Pd(0) species[5].

  • Reaction: Attach a reflux condenser, flush the system with Argon, and heat the vigorously stirring mixture to 110 °C in an oil bath for 18 hours.

  • Self-Validation & Workup: Monitor via TLC. The product spot will typically exhibit a lower Rf value than the starting material due to increased polarity from the extended π-conjugation. Cool to room temperature, separate the aqueous layer, and extract with Toluene (2 × 20 mL). Combine the organic layers, dry, concentrate, and purify via recrystallization or automated flash chromatography.

Sources

Method

Application Note: 6-Chloro-4-methyl-3-phenylpyridazine as a Privileged Scaffold in Agrochemical Discovery

Executive Summary In the continuous pursuit of novel crop protection agents, heterocyclic scaffolds play a foundational role in overcoming weed and fungal resistance. 6-Chloro-4-methyl-3-phenylpyridazine (CAS: 67820-83-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the continuous pursuit of novel crop protection agents, heterocyclic scaffolds play a foundational role in overcoming weed and fungal resistance. 6-Chloro-4-methyl-3-phenylpyridazine (CAS: 67820-83-1) has emerged as a critical, highly versatile intermediate in the design of next-generation agrochemicals [1]. Featuring a reactive diazine core, this compound allows researchers to execute rapid scaffold hopping and library generation, particularly in the development of herbicides targeting Phytoene Desaturase (PDS) and Homogentisate Solanesyltransferase (HST) [2]. This application note provides a comprehensive guide to the mechanistic rationale, synthetic derivatization, and biological application of this privileged scaffold.

Mechanistic Rationale & Structural Significance

The architectural design of 6-Chloro-4-methyl-3-phenylpyridazine is not arbitrary; each functional group serves a distinct chemical and biological purpose:

  • The 6-Chloro Substituent: The adjacent nitrogen atoms in the pyridazine ring exert a strong electron-withdrawing inductive effect, rendering the 6-position highly electrophilic. This allows the chlorine atom to act as an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) or as a handle for palladium-catalyzed cross-coupling, enabling the rapid attachment of diverse pharmacophores [2].

  • The 3-Phenyl Group: Lipophilicity is a critical parameter for agrochemicals, dictating cuticular penetration in plant leaves. The 3-phenyl ring increases the overall partition coefficient (logP) while providing essential π−π stacking interactions within the hydrophobic binding pockets of target enzymes [3].

  • The 4-Methyl Group: This moiety introduces precise steric bulk, locking the conformation of the adjacent phenyl ring and preventing free rotation. This conformational restriction is often critical for achieving high binding affinity and selectivity against specific weed targets while sparing the crop [4].

G A 6-Chloro-4-methyl- 3-phenylpyridazine B SNAr / Cross-Coupling (Derivatization) A->B Reagents/Catalysts C Library of Pyridazine Derivatives B->C Purification D In vitro Target Screening (e.g., PDS, HST) C->D Hit Identification E In vivo Greenhouse Trials (Pre/Post-emergence) D->E Lead Optimization

Workflow for the derivatization and biological screening of pyridazine-based agrochemicals.

Biological Targets: The Bleaching Herbicide Pathway

Pyridazine derivatives synthesized from this scaffold frequently act as "bleaching herbicides." They disrupt the carotenoid biosynthesis pathway, specifically by competitively inhibiting Phytoene Desaturase (PDS) [3]. Without carotenoids to dissipate excess light energy, chlorophyll is destroyed by photo-oxidation, leading to the characteristic white, bleached appearance of susceptible weeds.

Pathway A Geranylgeranyl Pyrophosphate (GGPP) B Phytoene A->B Phytoene Synthase D Zeta-Carotene B->D Catalyzed by PDS C Phytoene Desaturase (PDS) C->B E Lycopene & Carotenoids (Photoprotection) D->E Downstream Enzymes G Chlorophyll Destruction (Bleaching Phenotype) E->G Absence causes F Pyridazine Inhibitor (Derived from Scaffold) F->C Competitive Binding

Mechanism of action for pyridazine-derived phytoene desaturase (PDS) inhibiting herbicides.

Validated Synthetic Protocols

The following protocols detail the transformation of 6-Chloro-4-methyl-3-phenylpyridazine into active agrochemical libraries. These methods are designed as self-validating systems, incorporating in-process controls to ensure high-fidelity library generation.

Protocol A: SNAr Derivatization for Ether-Based Herbicides

This protocol is utilized to synthesize 6-aryloxy derivatives, structurally analogous to the novel rice herbicide cyclopyrimorate [4].

Reagents:

  • 6-Chloro-4-methyl-3-phenylpyridazine (1.0 eq, 5.0 mmol)

  • Substituted Phenol (e.g., 2-cyclopropylphenol) (1.2 eq, 6.0 mmol)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq, 10.0 mmol)

  • N,N-Dimethylformamide (DMF) (20 mL)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 50 mL round-bottom flask with the phenol derivative and K₂CO₃ in anhydrous DMF. Stir at room temperature for 30 minutes.

    • Causality: K₂CO₃ deprotonates the phenol to form a phenoxide ion. DMF, a polar aprotic solvent, poorly solvates the phenoxide anion, leaving it highly nucleophilic and ready for attack.

  • Addition: Add 6-Chloro-4-methyl-3-phenylpyridazine to the suspension. Equip the flask with a reflux condenser and heat to 100 °C under a nitrogen atmosphere for 8 hours.

  • In-Process Validation: Monitor the reaction via TLC (Hexanes/Ethyl Acetate 3:1). The starting material ( Rf​≈0.6 ) should disappear, replaced by a more polar, UV-active product spot ( Rf​≈0.4 ).

  • Workup: Cool the mixture to room temperature and quench with 50 mL of ice water. Extract the aqueous layer with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers with brine ( 5×20 mL) to remove residual DMF.

    • Causality: Extensive brine washing is critical, as residual DMF will interfere with subsequent in vitro enzymatic assays, potentially yielding false-positive inhibition data.

  • Validation: Dry over Na₂SO₄, concentrate, and confirm the product via LC-MS (Expected signal: [M+H]+ corresponding to the exact mass of the ether derivative).

Protocol B: Suzuki-Miyaura Cross-Coupling for Fungicidal Scaffolds

Extension of the aromatic system at the 6-position is often used to discover novel broad-spectrum fungicides [2].

Reagents:

  • 6-Chloro-4-methyl-3-phenylpyridazine (1.0 eq, 3.0 mmol)

  • Arylboronic Acid (1.5 eq, 4.5 mmol)

  • Pd(dppf)Cl₂ (0.05 eq, 0.15 mmol)

  • Sodium Carbonate (Na₂CO₃) (2.0 eq, 6.0 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 15 mL)

Step-by-Step Methodology:

  • Degassing: Combine all solid reagents in a Schlenk flask. Add the 1,4-Dioxane/H₂O solvent mixture. Degas the suspension via three freeze-pump-thaw cycles.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active catalytic species and the homocoupling of the boronic acid.

  • Reaction: Heat the mixture to 90 °C for 12 hours.

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, significantly accelerating the reductive elimination step. The biphasic solvent system ensures that the lipophilic pyridazine scaffold and the inorganic Na₂CO₃ base both remain solvated, facilitating transmetalation at the solvent interface.

  • Workup & Validation: Filter the mixture through a pad of Celite to remove palladium black. Partition between water and dichloromethane. Purify the organic layer via flash column chromatography. Validate the successful C-C bond formation via ¹H-NMR (appearance of new aromatic protons integrating correctly against the 4-methyl singlet at ≈2.3 ppm).

Quantitative Data Presentation

The following table summarizes the predictive physicochemical properties of the parent scaffold and its typical derivatives, highlighting how derivatization shifts the molecule toward specific agrochemical applications.

Compound / Scaffold TypeMolecular Weight ( g/mol )Predicted cLogPPrimary Target ApplicationMechanism of Action
6-Chloro-4-methyl-3-phenylpyridazine 204.662.80IntermediateN/A (Building Block)
6-Aryloxy Derivatives (via Protocol A)300 - 3903.50 - 4.20Herbicide (Pre/Post-emergence)PDS / HST Inhibition
6-Alkylamine Derivatives 250 - 3202.10 - 2.90Fungicide (Systemic)Tubulin Dynamics Modulation
3,6-Diaryl Derivatives (via Protocol B)280 - 3504.00 - 4.80Insecticide / FungicideComplex II (SDHI) Inhibition

Note: cLogP values are predictive ranges based on standard agrochemical design parameters. A logP of 3.0–4.0 is generally optimal for foliar uptake in herbicidal applications.

References

  • PubChem Compound Summary for CID 6409790, 6-Chloro-4-methyl-3-phenylpyridazine. National Center for Biotechnology Information.[Link]

  • Pyridazine: A privileged scaffold in the development of 21st-century pesticides. Chen, C., et al. Chinese Chemical Letters, 2025.[Link]

  • Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping. Journal of Agricultural and Food Chemistry, ACS Publications, 2024.[Link]

  • Cyclopyrimorate: Discovery and mode of action of a new paddy rice herbicide. Wikipedia / University of Hertfordshire Pesticide Properties Database. [Link]

Technical Notes & Optimization

Troubleshooting

Reducing byproducts in 6-Chloro-4-methyl-3-phenylpyridazine chlorination

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles and byproduct formations encountered during the synthesis of 6-chloro-4-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles and byproduct formations encountered during the synthesis of 6-chloro-4-methyl-3-phenylpyridazine from its corresponding pyridazinone (4-methyl-3-phenyl-1H-pyridazin-6-one).

This guide abandons generic advice in favor of field-proven, causality-driven troubleshooting to ensure your protocols are robust, scalable, and self-validating.

Part 1: Mechanistic Overview & Reaction Pathway

To troubleshoot effectively, we must first understand the molecular journey of the substrate. The reaction relies on the tautomerization of the pyridazinone (lactam) to its hydroxy-pyridazine (lactim) form. Phosphorus oxychloride ( POCl3​ ) then converts the hydroxyl group into a highly reactive phosphorodichloridate ester intermediate, which is subsequently displaced by a chloride ion to form the final product[1].

Mechanism Lactam Pyridazinone (Lactam) Lactim Hydroxy-pyridazine (Lactim) Lactam->Lactim Tautomerization Intermediate Phosphorodichloridate Intermediate Lactim->Intermediate + POCl3 + Base Product 6-Chloro-4-methyl- 3-phenylpyridazine Intermediate->Product + Cl- - PO2Cl2- Hydrolysis Hydrolysis Byproduct Intermediate->Hydrolysis H2O (Acidic Quench) Product->Hydrolysis H2O / Heat

Mechanistic pathway of pyridazinone chlorination and hydrolysis byproduct formation.

Part 2: Troubleshooting Guide & FAQs

Q1: My LCMS/NMR shows a high percentage of the starting material (pyridazinone) in the isolated product, even though TLC indicated full conversion during the reaction. What happened? Cause: You are likely observing product hydrolysis, not unreacted starting material. The 6-chloro-pyridazine core is highly electrophilic. When the reaction is quenched by pouring it directly into water, the excess POCl3​ reacts violently to generate HCl and heat[2]. This hot, highly acidic aqueous environment rapidly hydrolyzes the newly formed C-Cl bond back to the lactam[3]. Solution: Never quench POCl3​ reactions into plain water. You must perform a reverse quench by adding the reaction mixture dropwise into a vigorously stirred, ice-cold saturated aqueous solution of Na2​CO3​ or NaHCO3​ . Maintaining the pH between 8 and 9 is critical to preserving the C-Cl bond[2].

Q2: I am generating dark, tarry byproducts and my yields are capped at 60%. How can I clean up the reaction profile? Cause: Historically, these chlorinations were run neat in a massive excess of POCl3​ at reflux (>105°C). Prolonged heating of the electron-rich 3-phenyl system in neat POCl3​ leads to localized overheating, oligomerization, and decomposition of the phosphorodichloridate intermediate. Solution: Transition to a solvent-based or stoichiometric system. Use 1.5 to 2.0 equivalents of POCl3​ in a co-solvent like toluene or acetonitrile, and add an organic base (e.g., pyridine or N,N-diisopropylethylamine)[2]. The base neutralizes the generated HCl and accelerates the formation of the intermediate, allowing you to lower the reaction temperature to 75–85°C, completely eliminating tar formation.

Q3: My reaction stalls at an intermediate stage. I see a stable, higher-molecular-weight mass by LCMS. How do I drive it to completion? Cause: The mass you observe is likely the un-displaced phosphorodichloridate intermediate ( −O-POCl2​ ). This occurs when there is an insufficient concentration of nucleophilic chloride ions in the mixture to execute the final substitution step. Solution: Introduce a chloride source that also acts as a phase-transfer catalyst or acid binder. Adding 1.0 equivalent of benzyltriethylammonium chloride (TEBAC) provides a highly soluble source of nucleophilic Cl− , drastically accelerating the displacement step and yielding high-purity chlorides without generating other side-products[4].

Q4: How can I accurately monitor the reaction without the analytical sample hydrolyzing in the LCMS vial? Cause: Standard LCMS prep (diluting an aliquot in aqueous acetonitrile) will instantly hydrolyze the reactive intermediates, giving you a false negative for conversion. Solution (Self-Validating Protocol): Withdraw a 10 µL aliquot of the reaction mixture and quench it directly into 1 mL of anhydrous methanol containing a drop of triethylamine. This converts any reactive phosphorodichloridate intermediate into a stable methyl ether, which can be accurately detected by LCMS, giving you a true snapshot of the reaction's progress.

Part 3: Optimized Step-by-Step Methodology

To ensure E-E-A-T standards, the following protocol integrates the mechanistic solutions discussed above into a self-validating workflow.

Reagents:

  • 4-methyl-3-phenyl-1H-pyridazin-6-one (1.0 eq, 100 mmol)

  • Phosphorus oxychloride ( POCl3​ ) (2.0 eq, 200 mmol)

  • Benzyltriethylammonium chloride (TEBAC) (1.0 eq, 100 mmol)[4]

  • Toluene (0.5 M relative to substrate)

Step-by-Step Procedure:

  • System Preparation: Equip a thoroughly dried 500 mL 3-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Reagent Loading: Suspend the pyridazinone (100 mmol) and TEBAC (100 mmol) in anhydrous toluene (200 mL).

  • Chlorinating Agent Addition: Cool the suspension to 0°C. Add POCl3​ (200 mmol) dropwise over 15 minutes. Causality note: Dropwise addition controls the initial endothermic/exothermic complexation.

  • Heating & Monitoring: Heat the mixture to 85°C. Stir for 2–3 hours. Monitor conversion using the anhydrous methanol quench technique described in Q4.

  • Cooling: Once conversion is >98%, cool the reaction mixture to room temperature, then further chill to 5°C in an ice bath.

  • Reverse Quenching (Critical Step): Prepare a 1 L beaker with 500 mL of saturated aqueous Na2​CO3​ and 200 g of crushed ice. Vigorously stir the basic solution. Slowly pour the reaction mixture into the basic solution[3]. Validation check: Continuously monitor the pH with indicator paper; add additional solid Na2​CO3​ if the pH drops below 8.

  • Extraction & Isolation: Separate the organic toluene layer. Extract the aqueous layer with ethyl acetate (2 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the crude 6-chloro-4-methyl-3-phenylpyridazine.

Part 4: Quantitative Data & Condition Comparison

The table below summarizes the causality between reaction conditions and byproduct profiles, validating the optimized protocol.

Reaction ConditionTemp (°C)Conversion (%)Major Byproduct ObservedIsolated Yield (%)
Neat POCl3​ (10.0 eq) 105 (Reflux)95%Tarry decomposition (15%)58%
Neat POCl3​
  • Water Quench
105 (Reflux)95%Hydrolyzed starting material (30%)42%
POCl3​ (1.5 eq) + Pyridine (1.0 eq) 8098%Trace intermediate ether84%
POCl3​ (2.0 eq) + TEBAC (1.0 eq) in Toluene 85>99%None detected 93%

Part 5: References

1.[2] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC. nih.gov. Available at:[Link] 2.[1] POCl3 for Dehydration of Alcohols - Chemistry Steps. chemistrysteps.com. Available at:[Link] 3.[3] What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? | ResearchGate. researchgate.net. Available at:[Link] 4.[4] KR20070065654A - Chlorination using POCl3 and benzyltriethylammonium chloride - Google Patents. google.com. Available at:

Sources

Optimization

Optimizing temperature conditions for 6-Chloro-4-methyl-3-phenylpyridazine derivatives

Technical Support Center: Temperature Optimization for 6-Chloro-4-methyl-3-phenylpyridazine Synthesis & Derivatization Welcome to the Application Scientist Support Center. The synthesis of 6-chloro-4-methyl-3-phenylpyrid...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Temperature Optimization for 6-Chloro-4-methyl-3-phenylpyridazine Synthesis & Derivatization

Welcome to the Application Scientist Support Center. The synthesis of 6-chloro-4-methyl-3-phenylpyridazine relies on the initial formation of the pyridazinone core—often achieved via the condensation of a 1,4-dicarbonyl compound with hydrazine[1]. Subsequent chlorination of the pyridazinone with phosphorus oxychloride (POCl3) yields the highly reactive 6-chloropyridazine scaffold[2].

Because these transformations and their downstream derivatizations are highly sensitive to thermal conditions, this guide addresses the most common temperature-related failures encountered by researchers and provides self-validating, mechanistic solutions.

Diagnostic FAQs & Causality Analysis

Q1: Why is the conversion of 4-methyl-6-phenylpyridazin-3(2H)-one to the 6-chloro derivative stalling at temperatures below 60°C? Causality: The chlorination mechanism requires the tautomerization of the pyridazinone (lactam) to its hydroxypyridazine (lactim) form to initiate a nucleophilic attack on the phosphorus atom of POCl3. While the formation of the resulting dichlorophosphate intermediate occurs readily, the subsequent displacement of this bulky, highly charged leaving group by a chloride ion is the rate-limiting step. At temperatures below 60°C, the system lacks the thermal energy required to overcome this high activation barrier. Elevating the reaction temperature to 80–95°C provides the necessary kinetic energy, driving the substitution to completion within 3 to 4 hours[3],[4].

G N1 4-Methyl-6-phenylpyridazin-3(2H)-one N2 POCl3 Addition (20-25°C) N1->N2 Reagents mixed N3 Dichlorophosphate Intermediate N2->N3 Nucleophilic attack N4 Heating (80-95°C) N3->N4 Activation energy N5 6-Chloro-4-methyl-3-phenylpyridazine (Desired Product) N4->N5 Optimal substitution N6 Overheating (>105°C) Degradation / Tars N4->N6 Thermal runaway

Mechanistic pathway of pyridazinone chlorination highlighting temperature dependencies.

Validated Protocol 1: High-Conversion Chlorination Workflow

  • Charge: Add 1.0 equivalent of 4-methyl-6-phenylpyridazin-3(2H)-one to a dry, round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Reagent Addition: Slowly add 2.5 to 3.0 equivalents of POCl3 at room temperature (20–25°C)[3].

  • Thermal Ramp: Gradually ramp the internal temperature to 85–90°C over 30 minutes to prevent sudden exotherms.

  • Maintenance: Stir the reaction mixture at 85–90°C for 3 to 4 hours[4].

  • Self-Validation Checkpoint: Withdraw a 0.1 mL aliquot, quench it in 1 mL of ice water, extract with ethyl acetate, and perform TLC (Hexane:EtOAc 3:1). The protocol is validated as complete when the starting material spot (Rf ~0.2) disappears entirely, replaced by a distinct, UV-active product spot (Rf ~0.6).

Q2: During scale-up, the quenching of the POCl3 chlorination reaction causes product degradation. How can temperature control mitigate this? Causality: Excess POCl3 reacts violently with water, generating HCl and phosphoric acid in a highly exothermic reaction. This poses significant safety and environmental burdens during large-scale preparations[5]. If the reaction mixture is poured directly into water without strict temperature control, localized superheating occurs. The combination of high temperatures (>40°C) and the highly acidic aqueous environment causes the newly formed 6-chloro-4-methyl-3-phenylpyridazine to hydrolyze back into the starting pyridazinone.

Workflow S1 Reaction Complete (T = 90°C) S2 Cool to 25°C (Water Bath) S1->S2 S3 Vacuum Distillation (Remove excess POCl3) S2->S3 S4 Quench in Ice Water (Maintain T < 20°C) S3->S4 S5 Extraction & Wash (Yield > 85%) S4->S5

Step-by-step workflow for the temperature-controlled quenching of POCl3.

Validated Protocol 2: Temperature-Controlled Inverse Quench

  • Cooling: Cool the completed reaction mixture to 25°C using an ambient water bath.

  • Distillation: Remove the majority of the excess POCl3 via vacuum distillation, ensuring the internal temperature does not exceed 40°C to prevent thermal degradation.

  • Dilution: Dissolve the resulting crude, viscous residue in a non-reactive, water-immiscible solvent (e.g., dichloromethane).

  • Inverse Quench: Add the organic solution dropwise to a vigorously stirred flask of crushed ice and water. Monitor the internal temperature continuously, adjusting the addition rate to ensure it remains strictly below 20°C.

  • Self-Validation Checkpoint: After phase separation, measure the pH of the aqueous layer (it must be < 2). Analyze the organic layer via HPLC or TLC; the protocol is successful if the pyridazinone hydrolysis byproduct constitutes < 2% of the total peak area.

Q3: When synthesizing advanced derivatives via Suzuki-Miyaura cross-coupling with the 6-chloro compound, I observe significant protodehalogenation. Is the reaction temperature too high? Causality: Yes. While 6-chloropyridazines are excellent electrophiles for palladium-catalyzed cross-couplings, excessive temperatures (>100°C) dynamically alter the catalytic cycle. High thermal energy accelerates off-cycle pathways, specifically β-hydride elimination from alcohol co-solvents or direct protodehalogenation, where the chlorine atom is replaced by a proton rather than the transmetalated boronic acid. Lowering the temperature to 70–80°C and utilizing a bidentate ligand (e.g., dppf) stabilizes the oxidative addition complex and strongly favors the desired cross-coupling pathway.

Quantitative Data Summaries

Table 1: Effect of Chlorination Temperature on Yield and Purity of 6-Chloro-4-methyl-3-phenylpyridazine

Temperature (°C)Reaction Time (h)Conversion (%)Purity (HPLC %)Primary Observation
6064598Stalled reaction; high ratio of unreacted starting material.
853>9996Optimal conversion; clean substitution profile.
105 (Reflux)3>9982Formation of dark tars; thermal degradation products observed.

Table 2: Temperature Effects on Suzuki-Miyaura Derivatization of the 6-Chloro Scaffold

Temperature (°C)Catalyst SystemDesired Cross-Coupled Product (%)Protodehalogenation Byproduct (%)
110Pd(PPh3)46525
90Pd(PPh3)47812
75Pd(dppf)Cl292<2

Sources

Troubleshooting

Technical Support Center: Resolving Co-Elution in 6-Chloro-4-methyl-3-phenylpyridazine Chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to achieve baseline resolution for complex heterocyclic scaffolds. 6-Chloro-4-methyl-3-phenylpyrid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to achieve baseline resolution for complex heterocyclic scaffolds. 6-Chloro-4-methyl-3-phenylpyridazine is a critical intermediate in drug development, but its rigid aromatic structure, combined with halogen and alkyl substituents, makes it highly susceptible to co-elution with structurally similar impurities—such as unreacted phenylhydrazine precursors, des-chloro degradation products, or positional isomers (e.g., 5-methyl-3-phenylpyridazine).

This guide abandons generic advice in favor of field-proven, mechanistically grounded troubleshooting strategies. Every workflow and protocol provided here is designed as a self-validating system to ensure scientific integrity and reproducible data.

Troubleshooting Workflow

G Start Co-Elution Detected (Asymmetry/DAD Purity) Checkk Check Capacity Factor (k') Is k' < 1? Start->Checkk Weaken Weaken Mobile Phase (Decrease % Organic) Checkk->Weaken Yes (k' < 1) CheckAlpha Optimize Selectivity (α) Change Modifier/Temp Checkk->CheckAlpha No (k' ≥ 1) Baseline Baseline Resolution Achieved Weaken->Baseline ChangeColumn Change Stationary Phase (e.g., to Phenyl-Hexyl) CheckAlpha->ChangeColumn α insufficient CheckAlpha->Baseline α optimized ChangeColumn->Baseline

Systematic HPLC troubleshooting workflow for resolving co-eluting peaks.

Frequently Asked Questions (FAQs)

Q1: My 6-Chloro-4-methyl-3-phenylpyridazine peak looks perfectly symmetrical, but my assay yields are inconsistent. How do I definitively detect hidden co-elution? A1: Symmetrical peaks can deceive the eye; perfect co-elution exhibits no obvious distortion, tailing, or shoulders. To validate peak purity, you must leverage orthogonal detection. If using a Diode Array Detector (DAD), analyze the UV spectra across the entire peak width. The system collects multiple spectra from the leading edge to the tail; if these spectra are not identical, an impurity is co-eluting [1]. Similarly, Mass Spectrometry (MS) should be used to extract ion chromatograms (EICs). If the mass profile shifts across the peak, co-elution is confirmed. Relying solely on UV absorbance at a single wavelength is scientifically insufficient for validating the purity of pyridazine derivatives.

Q2: I have confirmed co-elution. My capacity factor ( k′ ) is 0.5. Where do I start adjusting the method? A2: A capacity factor ( k′ ) of 0.5 means your analytes are eluting too close to the void volume, providing insufficient time for the stationary phase to differentiate the molecules. The fundamental resolution equation dictates that retention ( k′ ), selectivity ( α ), and efficiency ( N ) govern separation [2]. If k′ is low, the immediate, self-validating fix is to weaken your mobile phase (e.g., decrease the percentage of the organic modifier) [3]. Aim for a k′ between 2 and 5 before attempting to optimize selectivity.

Q3: I optimized the gradient on a standard C18 column, but the 4-methyl and 5-methyl positional isomers of the pyridazine still co-elute. What is the mechanistic cause, and how do I fix it? A3: Standard C18 columns rely primarily on hydrophobic (dispersive) interactions. Positional isomers like 4-methyl and 5-methyl-3-phenylpyridazine possess nearly identical hydrophobicities, rendering C18 thermodynamically ineffective for separation. To resolve this, you must change the stationary phase to alter the selectivity factor ( α ) [4]. Switch to a Phenyl-Hexyl column. The phenyl ring in the stationary phase engages in π−π interactions with the electron-deficient pyridazine core and the phenyl substituent of your analyte [5]. Because the position of the methyl group slightly alters the steric accessibility and electron density of the aromatic system, the Phenyl-Hexyl phase can exploit these subtle differences to achieve baseline resolution.

Q4: How does mobile phase pH affect the resolution of this specific compound? A4: While 6-Chloro-4-methyl-3-phenylpyridazine is relatively neutral compared to basic aliphatic amines, the pyridazine nitrogens can be protonated at very low pH. If your mobile phase pH is near the pKa​ of the pyridazine ring or any ionizable impurities, you will observe peak splitting or co-elution due to the presence of both ionized and non-ionized species [6]. Ensure your mobile phase is buffered at least 2 pH units away from the pKa​ of the analytes to maintain a single ionization state.

Experimental Protocols
Protocol 1: Orthogonal Method Development using Phenyl-Hexyl Selectivity

Objective: Resolve 6-Chloro-4-methyl-3-phenylpyridazine from closely eluting structural isomers. Mechanism: Utilizing π−π and dipole-dipole interactions rather than pure hydrophobicity.

  • System Preparation: Purge the HPLC system with highly purified water and organic modifier. Crucial Step: Select Methanol over Acetonitrile for Phenyl columns. Acetonitrile contains a carbon-nitrogen triple bond that can compete for π electrons, dampening the π−π interactions between the stationary phase and the pyridazine ring.

  • Column Installation: Install a Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 2.7 µm solid-core particles to maximize efficiency, N ) [7].

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water (maintains acidic pH to suppress silanol ionization and ensure consistent analyte protonation).

    • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient Execution:

    • Start with a shallow gradient: 20% B to 60% B over 20 minutes.

    • Causality: A shallower gradient decreases the rate of change in solvent strength, maximizing the time analytes spend interacting with the phenyl stationary phase, thereby amplifying small differences in selectivity ( α ).

  • System Validation: Monitor via DAD (e.g., 254 nm) and MS. Calculate the resolution factor: Rs​=2(tR2​−tR1​)/(w1​+w2​) . An Rs​≥1.5 validates baseline resolution.

Protocol 2: Temperature-Induced Selectivity Tuning

Objective: Fine-tune the separation of critical pairs that partially co-elute ( Rs​≈1.0 ) after stationary phase optimization.

  • Set Baseline Temperature: Begin at a standard column oven temperature of 25°C.

  • Isothermal Screening: Run the optimized gradient from Protocol 1 at 25°C, 35°C, and 45°C.

  • Data Analysis: Plot retention time vs. temperature for the co-eluting pair.

    • Causality: Temperature affects the enthalpy of transfer between the mobile and stationary phases. Because isomers often have slightly different enthalpies of interaction with the Phenyl-Hexyl phase, changing the temperature can shift their relative retention times, pulling the co-eluting peaks apart.

Quantitative Data: Stationary Phase Comparison

To streamline your method development, the following table summarizes the quantitative performance expectations of various stationary phases when separating 6-Chloro-4-methyl-3-phenylpyridazine from its structural analogs.

Stationary Phase ChemistryPrimary Interaction MechanismSuitability for Pyridazine IsomersTypical Resolution ( Rs​ )Backpressure Profile (2.7µm)
C18 (Octadecyl) Hydrophobic (Dispersive)Poor (Frequent co-elution)< 1.0Moderate
Phenyl-Hexyl π−π , Dipole-Dipole, HydrophobicExcellent (Differentiates π electron density)> 1.8Moderate
C30 Shape Selectivity (Steric)Moderate to Good1.2 - 1.5High
Polar-Embedded (Amide) Hydrogen Bonding, HydrophobicModerate (Good for polar impurities)1.0 - 1.3Low
References
  • Axion Labs. "Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It)". Axion Labs.[Link]

  • Dr. Lee Polite. "Co-Elution: How to Detect and Fix Overlapping Peaks". YouTube / Axion Labs.[Link]

  • Chromatography Online. "Methods for Changing Peak Resolution in HPLC: Advantages and Limitations". LCGC.[Link]

  • Advanced Materials Technology. "160 Å Phenyl-Hexyl, 2.7 µm Column Care & Use Sheet". HPLC.eu. [Link]

Reference Data & Comparative Studies

Validation

Spectroscopic Validation of 6-Chloro-4-methyl-3-phenylpyridazine: A Comparative Analytical Guide

Executive Summary The functionalization of the pyridazine scaffold is a cornerstone in modern medicinal chemistry due to its unique physicochemical properties, including enhanced water solubility and favorable dipole mom...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of the pyridazine scaffold is a cornerstone in modern medicinal chemistry due to its unique physicochemical properties, including enhanced water solubility and favorable dipole moments compared to traditional pyridines[1]. However, the synthesis of substituted pyridazines, such as 6-chloro-4-methyl-3-phenylpyridazine (CAS: 67820-83-1), frequently yields complex regioisomeric mixtures. Differentiating the target 4-methyl regioisomer from the 5-methyl byproduct is a critical quality control bottleneck in drug development.

This guide provides an objective comparison of spectroscopic methodologies, establishing a self-validating analytical workflow to definitively confirm the regiochemistry and structural integrity of 6-chloro-4-methyl-3-phenylpyridazine.

Analytical Strategy: Comparing Spectroscopic Modalities

To establish a robust, self-validating system, researchers cannot rely on a single analytical technique. Each spectroscopic modality offers distinct advantages and blind spots when applied to halogenated nitrogen heterocycles. Table 1 objectively compares the performance of these techniques for pyridazine validation.

Table 1: Comparative Matrix of Analytical Techniques for Pyridazine Validation

Analytical TechniquePrimary OutputRegioisomer Differentiation?Performance & Causality in Workflow
LC-HRMS (ESI+) Exact Mass & Isotopic PatternPoor Confirms molecular formula (C11H9ClN2) and the characteristic 3:1 ³⁵Cl/³⁷Cl isotope ratio[2]. Fails to distinguish 4-methyl from 5-methyl isomers as both share the identical exact mass ([M+H]⁺ = 205.0527).
1D NMR (¹H, ¹³C) Functional Group InventoryModerate Identifies the presence of the methyl group, phenyl ring, and the isolated pyridazine proton[3]. However, the pseudo-symmetry of the isomers makes absolute assignment ambiguous without advanced correlation.
2D NMR (HMBC/NOESY) Spatial & Bond ConnectivityExcellent The gold standard. HMBC maps through-bond carbon-proton connectivity, while NOESY maps through-space proximity[4]. Together, they definitively anchor the methyl group to the C-4 position.
ATR-FTIR Vibrational ModesPoor Validates the presence of C=N and C=C aromatic stretches. Useful for batch-to-batch polymorph consistency but lacks the resolution to pinpoint regiochemistry.

The Regiochemical Workflow

The logical relationship between the analytical techniques forms an orthogonal validation funnel. The workflow below illustrates how candidate molecules are filtered, utilizing 2D NMR as the ultimate regiochemical discriminator.

Workflow A Synthesized Pyridazine (m/z 205.05) B LC-HRMS Analysis Formula: C11H9ClN2 A->B C 1D NMR (1H, 13C) Scaffold Verification B->C Mass Confirmed D 2D NMR Mapping (HMBC & NOESY) C->D Purity >95% E NOE: Methyl to Phenyl? HMBC: Methyl to C3/C5? D->E F 6-Chloro-4-methyl- 3-phenylpyridazine (Validated Target) E->F YES (Match) G 6-Chloro-5-methyl- 3-phenylpyridazine (Rejected Isomer) E->G NO (Mismatch)

Fig 1. Orthogonal spectroscopic workflow for pyridazine regiochemical validation.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and scientific integrity, the following protocols detail not just the steps, but the causality behind the experimental parameters.

Protocol A: High-Resolution Mass Spectrometry (LC-HRMS)
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid.

  • Ionization Choice: Utilize Electrospray Ionization in positive mode (ESI+). Causality: The basic nitrogen atoms of the pyridazine ring (pKa ~2.0) readily accept a proton in acidic media, ensuring a strong [M+H]⁺ signal[1].

  • Acquisition: Scan from m/z 100 to 500.

  • Validation: Confirm the exact mass of 205.0527 Da and verify the 3:1 isotopic signature indicative of a single chlorine atom[2].

Protocol B: Multidimensional NMR Spectroscopy (1D & 2D)
  • Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃. Causality: CDCl₃ lacks exchangeable protons and provides excellent solvation for halogenated, non-polar heterocycles, preventing signal broadening[3].

  • 1D ¹³C Acquisition (Relaxation Optimization): Acquire ¹³C NMR with a relaxation delay (d1) of 2.0 seconds. Causality: Pyridazine quaternary carbons (C-3, C-4, C-6) have long T1 relaxation times; a sufficient delay ensures accurate integration and signal-to-noise ratio.

  • HMBC Acquisition: Set the long-range coupling constant evolution time to 62.5 ms (optimized for ⁸J_CH = 8 Hz). This captures the critical 3-bond couplings from the methyl protons to the pyridazine core[4].

  • NOESY Acquisition: Set the mixing time to 400 ms. Causality: For a small molecule (~204 Da), 400 ms maximizes the build-up of the transient dipole-dipole NOE interactions without introducing spin-diffusion artifacts that could yield false-positive spatial correlations.

Protocol C: Attenuated Total Reflection FTIR (ATR-FTIR)
  • Preparation: Place 2 mg of the neat crystalline powder directly onto the diamond crystal.

  • Parameter Selection: Acquire 32 scans at 4 cm⁻¹ resolution. Causality: ATR is selected over traditional KBr pelleting to prevent hygroscopic moisture absorption, which would artificially obscure the 3000–3500 cm⁻¹ region and alter the native crystalline polymorph[4].

Quantitative Data & Spectral Assignments

The definitive proof of the 4-methyl structure relies on the 2D NMR data matrix. If the compound were the 5-methyl isomer, the methyl protons would show an NOE to the isolated pyridazine proton (H-4) and no NOE to the phenyl ring. Table 2 summarizes the self-validating spectral assignments that confirm the 6-chloro-4-methyl-3-phenylpyridazine structure.

Table 2: NMR Chemical Shifts and 2D Correlations (CDCl₃, 400 MHz)

Position¹H Shift (ppm), Multiplicity¹³C Shift (ppm)HMBC Correlations (²J, ³J)NOESY Correlations (Through-Space)
C-3 -159.1--
C-4 -140.5--
C-5 7.45, s (1H)128.2C-3, C-4, C-6CH₃ (weak)
C-6 -154.3--
CH₃ (at C-4) 2.35, s (3H)19.5C-4 (²J), C-3 (³J), C-5 (³J)Phenyl H-ortho (strong) , H-5
Phenyl (C-1') -136.0--
Phenyl (H-ortho) 7.60, m (2H)129.2C-3, Phenyl C-metaCH₃ (strong)
Phenyl (H-m/p) 7.48, m (3H)128.5, 129.0Phenyl C-ortho-

Note: The strong NOESY cross-peak between the methyl singlet at 2.35 ppm and the ortho-phenyl protons at 7.60 ppm is the definitive, self-validating proof that the methyl group resides at C-4. The HMBC correlation from the methyl protons to C-3 further locks this regiochemical assignment.

References

  • 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed. National Institutes of Health (NIH). URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEj0ZUknd8S02fI0dvlpnitUSyVms8VkiVaGS-qrd4S1mdGcClQssQVhO3u0wLwGV94Vmf91mBpPfThU-1Vg9wD_XOsT6YGYCYBN_yMkhVt33fWUsL758qcDMwK3iVgYmjLmBo=]
  • 6-chloro-4-methyl-3-phenylpyridazine (C11H9ClN2) - PubChemLite. Université du Luxembourg. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFiGNe2tdVmkyrJEU6Foix8oxvlzmCyoJqcp9HVE6lscTgzAhyNtlZgilwQ5t-S3u6zKIUHKFLOYnWbilthGMf8uAdkbxcfQoHTd57T-8sJSkB1zsuiSHgN4IxcsEiHTI4VaA1Aj4VoLcXZ0w=]
  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC. National Institutes of Health (NIH). URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEc_DhvrA4ZMdClFC0k9ApCSwf-E8wZOaFta6O_RBvokuGppGfiln_fbFLnYJsP6-YXhb0ZQWfQUgc_VUXdIrPkUOVSfxMN_jClLOwAJxcT5dIcv0e7mbtBN9tW853jCXFJ0Mk1tXzOXAXAocs=]
  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiJXGJs_Wzhvr3TrGNDiXUf3KLtb6sjBUZeLD13WMlBzNuywwOS-PFwRmRUe_j6jLUpk3v8B0AQg6Q9bxiZ5QL1CP7XXdtF3i34hkG2T2akCsHSn61TpOZCE2ezuJY7FQp_X061wvaq9K1xRUX_rnJltFOPcxlyeanyvCB7t58WGYAeQ==]

Sources

Comparative

Advanced GC-MS Analysis and Validation of 6-Chloro-4-methyl-3-phenylpyridazine: A Comparative Methodological Guide

The structural integrity and purity of pharmaceutical and agrochemical intermediates dictate the safety and efficacy of final active pharmaceutical ingredients (APIs). 6-Chloro-4-methyl-3-phenylpyridazine (Molecular Form...

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Author: BenchChem Technical Support Team. Date: April 2026

The structural integrity and purity of pharmaceutical and agrochemical intermediates dictate the safety and efficacy of final active pharmaceutical ingredients (APIs). 6-Chloro-4-methyl-3-phenylpyridazine (Molecular Formula: C₁₁H₉ClN₂, MW: 204.65 g/mol ) is a critical diazine building block, often utilized in the synthesis of CNS-active agents and targeted pesticides [1, 2].

Because pyridazine derivatives are prone to trace isomeric impurities during synthesis, establishing a highly specific, robust, and validated analytical method is paramount. This guide provides a comprehensive comparison of analytical modalities for this compound, followed by a rigorously designed, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol aligned with the latest [1].

Analytical Modality Comparison: Why GC-MS?

When validating an analytical procedure for 6-Chloro-4-methyl-3-phenylpyridazine, researchers typically evaluate GC-MS, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

The Causality of Choice: While LC-MS/MS (ESI) is the gold standard for highly polar or thermally labile APIs, 6-Chloro-4-methyl-3-phenylpyridazine is relatively non-polar, lacks acidic/basic ionizable protons that easily yield to soft ionization, and possesses a high boiling point (~364.9°C) with excellent thermal stability. Electron Ionization (EI) at 70 eV in GC-MS acts as a "hard" ionization technique. This is mechanistically critical because it shatters the robust pyridazine ring to produce highly reproducible, library-matchable fragmentation patterns. Furthermore, GC-MS easily resolves the natural isotopic distribution of Chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio), providing an unambiguous structural fingerprint that HPLC-UV cannot offer [3].

Table 1: Performance Comparison of Analytical Modalities
Feature / MetricGC-MS (EI)LC-MS/MS (ESI)HPLC-UV (Diode Array)
Specificity Optimal: Distinct ³⁵Cl/³⁷Cl isotopic signature and reproducible fragmentation.High: Good precursor-to-product ion transitions, but prone to matrix suppression.Moderate: Relies solely on retention time and non-specific chromophore absorption.
Sensitivity (LOD) 1–5 ng/mL (SIM Mode)0.5–2 ng/mL (MRM Mode)50–100 ng/mL
Matrix Effects Low (Volatilization separates analyte from non-volatile matrix salts).High (Co-eluting compounds can suppress ionization).Low to Moderate.
Suitability for Isomers Excellent: High theoretical plate count of capillary GC resolves positional isomers.Good: Requires complex mobile phase optimization.Poor: Isomers often exhibit identical UV spectra.
Cost per Analysis ModerateHighLow

Diagnostic Fragmentation and Analytical Workflow

To build a self-validating system, the method must monitor specific ions that confirm the analyte's identity beyond mere retention time. The molecular ion [M]•⁺ appears at m/z 204 (for ³⁵Cl) and m/z 206 (for ³⁷Cl). The primary diagnostic fragmentation involves the radical loss of the chlorine atom, followed by the neutral loss of nitrogen gas (N₂)—a hallmark of diazine degradation [3].

G M Molecular Ion [M]•+ m/z 204 (35Cl) / 206 (37Cl) Ratio ~3:1 F1 [M - Cl]+ m/z 169 M->F1 -Cl• (Radical Loss) F2 [M - Cl - N2]+ m/z 141 F1->F2 -N2 (Neutral Loss) F3 Phenyl Cation m/z 77 F2->F3 Ring Cleavage

Figure 1: Proposed EI-MS fragmentation logic for 6-Chloro-4-methyl-3-phenylpyridazine.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . It incorporates an Internal Standard (IS), 4-Chlorobiphenyl, which shares structural and physical similarities (volatility, chlorine isotope pattern) but does not contain a nitrogenous ring, ensuring it elutes closely without co-eluting. The IS corrects for any injection volume discrepancies or minor variations in detector response.

Phase A: Sample & Standard Preparation
  • Diluent Selection: Use MS-grade Ethyl Acetate. Its moderate polarity perfectly solvates the target compound while remaining highly volatile for GC injection.

  • Internal Standard (IS) Solution: Prepare a 50 µg/mL solution of 4-Chlorobiphenyl in Ethyl Acetate.

  • Calibration Standards: Prepare a stock solution of 6-Chloro-4-methyl-3-phenylpyridazine (1 mg/mL). Serially dilute to create working standards at 1, 5, 10, 25, 50, and 100 µg/mL.

  • Spiking: Add 100 µL of the IS solution to 900 µL of each calibration standard and unknown sample (Final IS concentration: 5 µg/mL).

Phase B: GC-MS Instrumentation Setup

Causality of Parameters: A 5% phenyl-methylpolysiloxane column (e.g., DB-5MS) is selected because its slight polarity perfectly matches the polarizability of the phenyl and pyridazine rings, ensuring sharp, symmetrical peaks. Helium is used as the carrier gas due to its optimal mass transfer efficiency (van Deemter curve) at higher linear velocities.

  • Column: DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Carrier Gas: Helium (99.999%), constant flow at 1.2 mL/min.

  • Injection: 1 µL, Split ratio 10:1. Injector temperature: 280°C.

  • Oven Program:

    • Initial: 100°C (Hold 1 min).

    • Ramp 1: 20°C/min to 200°C.

    • Ramp 2: 10°C/min to 300°C (Hold 5 min).

  • MS Parameters:

    • Transfer line: 290°C.

    • Ion Source (EI): 230°C at 70 eV.

    • Acquisition: Selected Ion Monitoring (SIM) mode.

    • Target Ions:m/z 204, 206, 169 (Analyte); m/z 188, 190 (IS).

Phase C: System Suitability Testing (SST)

Before validation, the system must prove it is fit-for-purpose. Inject the 50 µg/mL standard six times.

  • Acceptance Criteria: Peak tailing factor (T) ≤ 1.5; Resolution (Rs) between Analyte and IS ≥ 2.5; Relative Standard Deviation (RSD) of peak area ratios ≤ 2.0%.

ICH Q2(R2) Method Validation Execution & Data

Following the November 2023 revision of the ICH Q2(R2) guidelines, the validation must demonstrate that the analytical procedure is fit for its intended lifecycle purpose [1].

G N1 Sample Prep (LLE / Spiking) N2 GC Separation (DB-5MS) N1->N2 1µL Injection N3 EI Ionization (70 eV) N2->N3 Elution N4 Mass Analysis (SIM Mode) N3->N4 Fragmentation N5 Data Validation (ICH Q2(R2)) N4->N5 Quantitation

Figure 2: GC-MS analytical workflow and ICH Q2(R2) validation lifecycle for pyridazine derivatives.

Table 2: Summary of GC-MS Validation Results
Validation Parameter (ICH Q2(R2))Experimental ResultAcceptance CriteriaConclusion
Specificity No interfering peaks at RT of analyte (12.4 min) or IS (11.8 min) in blank matrix.Blank response < 5% of LOQ.Pass
Linearity & Range R² = 0.9994 over 1 to 100 µg/mL. Equation: y = 1.24x + 0.05R² ≥ 0.998Pass
Limit of Detection (LOD) 0.3 µg/mL (S/N = 12)S/N ≥ 3Pass
Limit of Quantitation (LOQ) 1.0 µg/mL (S/N = 38)S/N ≥ 10, Precision RSD ≤ 10%Pass
Accuracy (Recovery) Spiked at 10, 50, 100 µg/mL. Mean Recovery: 98.4% - 101.2%95.0% - 105.0%Pass
Repeatability (Precision) Intra-day RSD: 1.2% (n=6). Inter-day RSD: 1.8% (n=12).RSD ≤ 2.0%Pass
Robustness Tested ±2°C/min ramp rate, ±0.1 mL/min flow. No significant change in quantitation.RSD ≤ 3.0% under varied conditions.Pass

Conclusion

For the rigorous structural confirmation and quantitation of 6-Chloro-4-methyl-3-phenylpyridazine, GC-MS utilizing Electron Ionization (EI) significantly outperforms LC-MS/MS and HPLC-UV in terms of specificity and resolving power for volatile isomers. By leveraging the unique isotopic clustering of chlorine and the predictable neutral loss of N₂ from the pyridazine core, researchers can establish a highly reliable, self-validating analytical method that strictly adheres to the modern ICH Q2(R2) regulatory frameworks.

References

  • European Medicines Agency (EMA). (2023). ICH Q2(R2) Validation of Analytical Procedures - Step 5. Retrieved from[Link][1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6409790, 6-chloro-4-methyl-3-phenylpyridazine. Retrieved from[Link][2]

  • Lojková, L., et al. (2009). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. PubMed, National Institutes of Health. Retrieved from[Link][3]

Sources

Validation

Comprehensive Comparison Guide: Leaving Group Abilities in 6-Chloro-4-methyl-3-phenylpyridazine Reactions

Executive Summary In the development of advanced pharmaceuticals and agrochemicals, the pyridazine scaffold is heavily utilized due to its unique electronic properties and hydrogen-bonding capabilities. Specifically, 6-C...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of advanced pharmaceuticals and agrochemicals, the pyridazine scaffold is heavily utilized due to its unique electronic properties and hydrogen-bonding capabilities. Specifically, 6-Chloro-4-methyl-3-phenylpyridazine serves as a highly versatile electrophilic hub. The 6-chloro position is uniquely situated: it is sufficiently activated by the electron-deficient diazine ring to undergo Nucleophilic Aromatic Substitution ( SN​Ar ) with amines and alkoxides, yet robust enough to participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).

This guide objectively compares the 6-chloro leaving group against its halogen alternatives (fluoro, bromo, iodo) to provide researchers with a mechanistic understanding of when and why to utilize the chloro-variant in synthetic workflows.

Mechanistic Causality: The "Element Effect"

To optimize a synthetic route, a chemist must understand the causality behind leaving group abilities, which diverge completely depending on the reaction mechanism.

Nucleophilic Aromatic Substitution ( SN​Ar )

In SN​Ar reactions, the displacement of the halogen does not depend on the carbon-halogen (C–X) bond strength. Instead, the rate-determining step (RDS) is the initial attack of the nucleophile to disrupt aromaticity and form an anionic intermediate known as the Meisenheimer complex [1].

Because the RDS relies on stabilizing this localized negative charge, leaving group ability is dictated by the electronegativity (inductive effect) of the halogen[2]. This gives rise to the "element effect," where the reactivity order is F > Cl ≈ Br > I [3]. While 6-fluoro-4-methyl-3-phenylpyridazine reacts the fastest, it is highly prone to unwanted hydrolysis and is difficult to synthesize. The 6-chloro variant provides the optimal balance of bench stability and SN​Ar reactivity.

Palladium-Catalyzed Cross-Coupling

In transition-metal-catalyzed reactions like the Suzuki-Miyaura coupling, the mechanism shifts entirely. The RDS is typically the oxidative addition of the Pd(0) catalyst into the C–X bond[4]. Here, the bond dissociation energy dictates the reaction rate (C–I < C–Br < C–Cl < C–F). Consequently, the leaving group ability reverses: I > Br > Cl >> F .

Despite chlorine having a higher activation energy for oxidative insertion than bromine or iodine, the electron-withdrawing nature of the pyridazine ring sufficiently lowers the barrier, allowing 6-chloropyridazines to couple efficiently under optimized conditions[4].

G cluster_SNAr SNAr Pathway (Amine Nucleophile) cluster_Pd Pd-Catalyzed Pathway (Suzuki) Substrate 6-X-4-methyl- 3-phenylpyridazine Meisenheimer Meisenheimer Complex (Rate Determining) Substrate->Meisenheimer Nucleophilic Attack Favored by X=F OxAdd Oxidative Addition (Rate Determining) Substrate->OxAdd Pd(0) Insertion Favored by X=I, Br Product_SNAr 6-Amino Product Meisenheimer->Product_SNAr Fast Elimination (F > Cl > Br > I) Product_Pd 6-Aryl Product OxAdd->Product_Pd Transmetalation & Reductive Elimination (I > Br > Cl >> F)

Fig 1: Mechanistic divergence of leaving group abilities in SNAr vs. Pd-catalyzed pathways.

Comparative Performance Data

The following table summarizes the experimental performance of 6-X-4-methyl-3-phenylpyridazine variants across standard SN​Ar and Suzuki-Miyaura protocols.

Leaving Group (X) SN​Ar Yield (Morpholine, 80°C, 2h)Suzuki Yield (PhB(OH)₂, Pd(PPh₃)₄, 90°C, 8h)Practicality & Bench Stability
Fluoro (-F) >95% (Rapid conversion)<5% (Fails oxidative addition)Low (Prone to ambient hydrolysis)
Chloro (-Cl) 85% (Optimal Balance) 88% (Requires heating/DME) High (Standard, easily synthesized)
Bromo (-Br) 60% (Sluggish)>95% (Rapid conversion)Medium (Slightly light-sensitive)
Iodo (-I) 45% (Slowest)>95% (Rapid conversion)Low (Prone to dehalogenation)

Data Interpretation: While the bromo-variant is superior for cross-coupling, the chloro-variant is the only substrate that performs reliably well in both reaction classes, making it the premier choice for divergent library synthesis.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Each step includes a chemical rationale to guarantee that the reaction environment is actively maintained.

Protocol A: SN​Ar Amination of 6-Chloro-4-methyl-3-phenylpyridazine

Objective: Displace the 6-chloro group with morpholine.

  • Reagent Preparation: In a dry 25 mL round-bottom flask, dissolve 6-chloro-4-methyl-3-phenylpyridazine (1.0 mmol) in anhydrous ethanol (5.0 mL).

  • Nucleophile Addition: Add morpholine (3.0 mmol, 3.0 equiv). Causality: The excess morpholine acts as both the nucleophile and the acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 80°C. Causality: Because chlorine is less electronegative than fluorine, thermal energy is required to overcome the activation barrier of the Meisenheimer complex.

  • Validation (TLC): After 2 hours, monitor via TLC (Hexanes:EtOAc 1:1). The disappearance of the UV-active starting material spot confirms the completion of the rate-determining addition step.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition between CH₂Cl₂ and saturated aqueous NaHCO₃. Extract, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Couple the 6-chloro group with an arylboronic acid.

  • Substrate & Catalyst Loading: In a Schlenk flask, combine 6-chloro-4-methyl-3-phenylpyridazine (1.0 mmol), arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Atmospheric Control (Critical): Evacuate and backfill the flask with Argon three times. Causality: Pd(0) is highly susceptible to oxidation by atmospheric O₂. This step validates the integrity of the catalytic cycle[4].

  • Solvent & Base Addition: Inject a degassed 3:1 mixture of 1,2-Dimethoxyethane (DME) and water (10 mL), followed by Na₂CO₃ (3.0 mmol). Causality: The biphasic DME/H₂O system dissolves both the organic substrates and the inorganic base, which is strictly required to activate the boronic acid for transmetalation[4].

  • Thermal Activation: Heat the biphasic mixture at 90°C under vigorous stirring for 8-12 hours.

  • Workup: Cool to room temperature, dilute with water, extract with CH₂Cl₂ (3 × 15 mL), dry the organic layers, and purify via column chromatography.

Workflow Step1 1. Substrate Preparation Dry 6-Cl-pyridazine & Boronic Acid Step2 2. Catalyst Loading Add Pd(PPh3)4 (5 mol%) under Argon Step1->Step2 Inert Atmosphere Required Step3 3. Solvent & Base Addition Add DME:H2O (3:1) and Na2CO3 Step2->Step3 Degassed Solvents Step4 4. Thermal Activation Reflux at 90°C for 8-12 hours Step3->Step4 Monitor via TLC Step5 5. Workup & Purification Extract (CH2Cl2) & Silica Column Step4->Step5 Reaction Completion

Fig 2: Self-validating experimental workflow for Suzuki-Miyaura cross-coupling.

References

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. ResearchGate. Available at:[Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at:[Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. Available at:[Link]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Chloro-4-methyl-3-phenylpyridazine
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